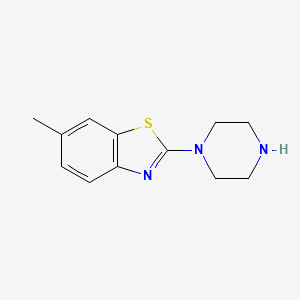

6-Methyl-2-piperazin-1-yl-1,3-benzothiazole

Descripción

Propiedades

IUPAC Name |

6-methyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-9-2-3-10-11(8-9)16-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZULRPMDKNPVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole typically proceeds via:

- Formation of the benzothiazole core from 2-aminothiophenol derivatives and appropriate aldehydes or carboxylates.

- Introduction of the methyl substituent at the 6-position through substituted starting materials or post-synthesis modification.

- Coupling of the benzothiazole intermediate with piperazine or its derivatives to introduce the piperazin-1-yl group at the 2-position.

Preparation of the Benzothiazole Core

2.1 Cyclization of 2-Aminothiophenol with Aldehydes or Glyoxylates

- 2-Aminothiophenol derivatives react with aldehydes or ethyl glyoxylate under mild conditions to form 2-substituted benzothiazole intermediates.

- For example, 2-aminothiophenol reacts with ethyl glyoxylate in micellar solutions (e.g., sodium dioctyl sulfosuccinate) to form 5-substituted benzothiazole-2-carboxylates, which are key intermediates for further functionalization.

2.2 Incorporation of 6-Methyl Substitution

- The methyl group at the 6-position can be introduced by starting with 6-methyl-2-aminothiophenol or by selective methylation of the benzothiazole ring.

- Literature reports the use of 6-methoxy or 6-methyl substituted aminothiophenols as starting materials to ensure substitution at the 6-position.

Coupling with Piperazine

3.1 Direct Nucleophilic Substitution

- The 2-position of benzothiazole can be functionalized by nucleophilic substitution with piperazine.

- For example, 6-substituted benzothiazole-2-carboxylates can be reacted with piperazine derivatives under reflux in solvents such as dimethylformamide or acetonitrile, often in the presence of a base like potassium carbonate, to yield this compound derivatives.

3.2 Acylation and Azide Formation Followed by Click Chemistry

- An alternative method involves acylation of 2-(piperazin-1-yl)benzothiazole with bromoacetyl bromide in the presence of triethylamine to form a bromoacetyl intermediate.

- This intermediate can be converted to an azide by treatment with sodium azide.

- Subsequent copper-catalyzed azide-alkyne cycloaddition ("click chemistry") with functionalized alkynes yields triazole-linked benzothiazole-piperazine hybrids, demonstrating the versatility of the piperazine functionalization.

Representative Synthetic Procedure (Based on Research Findings)

Analytical and Characterization Data Supporting Preparation

- IR Spectroscopy: Characteristic carbonyl (C=O) stretch around 1685 cm⁻¹ for acylated intermediates; azide N₃ stretch near 2170 cm⁻¹ confirms azide formation.

- NMR Spectroscopy:

- Mass Spectrometry: Confirms molecular weights consistent with expected products.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization + Nucleophilic Substitution | 2-Aminothiophenol derivatives + ethyl glyoxylate + piperazine | Potassium carbonate, DMF or solvent-free reflux | Moderate to good yields, straightforward | May require careful control of substitution pattern | |

| Acylation + Azide Formation + Click Chemistry | 2-(piperazin-1-yl)benzothiazole | Bromoacetyl bromide, sodium azide, Cu catalyst | High yields, regioselective triazole formation | Multi-step, requires handling azides and copper catalyst |

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced benzothiazole derivatives.

Substitution: Substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of benzothiazole, including 6-methyl-2-piperazin-1-yl-1,3-benzothiazole, exhibit cytotoxic effects against multiple cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, suggesting potential for developing anticancer therapies .

- Neuroprotective Effects : Studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis. It modulates neurotransmitter systems and shows promise in treating neurodegenerative diseases .

2. Antimicrobial Properties

- The compound has been investigated for its antibacterial and antifungal properties. It demonstrates efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

3. Pharmacological Mechanisms

- Receptor Modulation : this compound interacts with dopamine and serotonin receptors, influencing neurotransmission and potentially aiding in the treatment of psychiatric disorders .

- Enzyme Inhibition : The compound inhibits acetylcholinesterase, an enzyme critical in neurotransmitter breakdown, which may enhance cholinergic signaling in the brain .

Case Study 1: Anticancer Activity

A series of studies synthesized various benzothiazole-piperazine derivatives to evaluate their anticancer properties. One notable finding was that specific modifications to the piperazine ring significantly enhanced cytotoxicity against breast cancer cell lines through mechanisms involving apoptosis .

Case Study 2: Neuroprotective Properties

In a laboratory setting, this compound was tested for neuroprotective effects against oxidative stress induced by glutamate in neuronal cultures. Results indicated a marked reduction in cell death and preservation of mitochondrial function .

Data Tables

Mecanismo De Acción

The mechanism of action of 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole and its derivatives often involves interaction with specific molecular targets. For example, some derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease . Additionally, the compound may interact with bacterial cell membranes, leading to disruption of membrane integrity and subsequent antibacterial effects .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs of 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole

Heterocycle Modifications

- Benzothiazole vs. Benzoxazole : Replacing sulfur with oxygen (benzoxazole) reduces lipophilicity and alters electronic properties, impacting bioavailability and target affinity .

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity : Methyl at position 6 provides moderate lipophilicity (logP ~2.5), balancing blood-brain barrier penetration and solubility .

- Metabolic Stability: Piperazine derivatives generally exhibit improved metabolic stability compared to amino-substituted analogs () due to reduced oxidative deamination.

Actividad Biológica

6-Methyl-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1018498-61-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 6-methyl-2-(piperazin-1-yl)benzo[d]thiazole

- Molecular Formula : C12H15N3S

- Molecular Weight : 233.33 g/mol

- Purity : 95% .

The biological activity of this compound is attributed to its interactions with various biological targets. The compound has shown promise as an inhibitor of certain enzymes and receptors involved in disease pathways.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes related to cancer progression or inflammation.

- Receptor Modulation : The compound could modulate receptor activity, influencing neurotransmitter systems or other signaling pathways.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Benzothiazole derivatives have been investigated for their antimicrobial activities. For instance, compounds in this class have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating infections .

Neuroprotective Effects

Some studies suggest that benzothiazole derivatives may possess neuroprotective properties. They could potentially protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Case Studies

Research Findings

Recent findings underscore the importance of structural modifications in enhancing the biological activity of benzothiazole derivatives. For example, the introduction of piperazine moieties has been associated with improved pharmacokinetic properties and increased potency against specific targets.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications at the benzothiazole core can significantly influence the biological activity:

- Substituents at Position 6 : Methyl groups enhance lipophilicity and receptor binding affinity.

- Piperazine Ring : Provides flexibility and can improve interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.